molecular formula C15H11F2NO4 B11815279 Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate

Cat. No.: B11815279
M. Wt: 307.25 g/mol
InChI Key: QJQCLBBKRPEVLI-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a hydroxyl group, and a difluorophenylcarbamoyl moiety. Its distinct properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2,6-difluoroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzaldehyde.

    Reduction: Formation of 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl

Properties

Molecular Formula

C15H11F2NO4

Molecular Weight

307.25 g/mol

IUPAC Name

methyl 3-[(2,6-difluorophenyl)carbamoyl]-4-hydroxybenzoate

InChI

InChI=1S/C15H11F2NO4/c1-22-15(21)8-5-6-12(19)9(7-8)14(20)18-13-10(16)3-2-4-11(13)17/h2-7,19H,1H3,(H,18,20)

InChI Key

QJQCLBBKRPEVLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

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